Ipidacrine hydrochloride hydrate
Overview
Description
Ipidacrine hydrochloride hydrate is a pharmaceutically active compound known for its variety of crystalline modifications, which differ based on the solvent type and content in the crystalline structure. These modifications include monohydrates, hemihydrates, anhydrous forms, non-stoichiometric hydrates, and mixed solvates, showcasing the compound's complex physical and chemical properties (Dubnika et al., 2011).
Synthesis Analysis
Ipidacrine, also known as NIK-247 or amiridine, is synthesized as a monohydrochloride monohydrate and contains a structure similar to 4-aminopyridine and tacrine. This synthesis highlights its potential as an anticholinesterase agent, indicating its role in cholinergic neurotransmission improvements (Kojima et al., 1998).
Molecular Structure Analysis
The molecular structure of ipidacrine hydrochloride hydrate is complex, involving various crystalline forms. The analysis of these structures through powder x-ray diffraction and other methods provides insight into the compound's physical state and potential pharmacological applications.
Chemical Reactions and Properties
Ipidacrine hydrochloride hydrate participates in various chemical reactions, reflecting its versatile chemical properties. The compound's ability to form different crystalline structures suggests its reactivity and potential for forming stable compounds under different conditions.
Physical Properties Analysis
The physical properties of ipidacrine hydrochloride hydrate, including its crystalline modifications and solvate forms, are essential for understanding its behavior in pharmaceutical formulations. These properties influence the compound's stability, solubility, and overall effectiveness as a medication.
Chemical Properties Analysis
The chemical properties of ipidacrine hydrochloride hydrate, including its reactivity and interaction with other compounds, are crucial for its pharmaceutical applications. Understanding these properties is key to optimizing its use in treating conditions associated with cholinergic neurotransmission deficits.
Dubnika, A., Veldre, K., Actiņš, A., & Ļeščenko, J. (2011). Phase Transitions of Ipidacrine Hydrochloride Polymorphs and Hydrates. https://consensus.app/papers/phase-transitions-ipidacrine-hydrochloride-polymorphs-dubnika/4e7536ff2b2d5eb18a93014ed9a5dbeb/?utm_source=chatgpt.
Kojima, J., Onodera, K., Ozeki, M., & Nakayama, K. (1998). Ipidacrine (NIK-247): A Review of Multiple Mechanisms as an Antidementia Agent. https://consensus.app/papers/ipidacrine-nik247-review-multiple-mechanisms-kojima/0d37331bf4f55942b7e8312cdfe56c9f/?utm_source=chatgpt.
Scientific Research Applications
Application in Pharmaceuticals and Chemistry
Ipidacrine hydrochloride is a pharmaceutically active compound used in the treatment of Alzheimer’s disease . It’s a nootropic agent that acts as a cholinesterase inhibitor .
Method of Application and Experimental Procedures
Ipidacrine hydrochloride forms a variety of crystalline modifications which differ by solvent type and content in the crystalline structure . These crystalline forms are analyzed by powder x-ray diffraction, differential thermal analysis, thermogravimetry, and Karl Fisher titration . The compound is usually prepared as a hydrochloride monohydrate, which is a white or slightly creamy powder, soluble in water and acid solutions, but practically insoluble in acetone, ether, or chloroform .
Results or Outcomes
The main objective of the research was to further polymorph screening to discover the formation of other possible solvates with water and organic solvents . These solvates could be taken into account in the production of ipidacrine hydrochloride monohydrate as possible side products or may have potential for use in pharmacy . The results of this scientific research might be useful for pharmaceutical companies for ipidacrine hydrochloride quality control .
Application in Neurology
Ipidacrine is a reversible acetylcholinesterase inhibitor used in memory disorders of different origins . It directly stimulates impulse transmission in the central nervous system and neuromuscular synapses by blocking membrane potassium channels .
Method of Application and Experimental Procedures
Ipidacrine is administered orally or intramuscularly to patients suffering from memory disorders . The dosage and frequency of administration depend on the severity of the condition .
Results or Outcomes
Ipidacrine has been shown to improve memory and cognitive function in patients with memory disorders . It enhances not only choline, but also adrenaline, serotonin, histamine, and oxytocin effects on smooth muscle .
Application in Treatment of Myasthenia Gravis
Ipidacrine is used in the treatment of myasthenia gravis, a long-term neuromuscular disease that leads to varying degrees of skeletal muscle weakness .
Method of Application and Experimental Procedures
The drug is administered orally or intramuscularly, and the dosage is adjusted based on the patient’s response to the medication .
Results or Outcomes
Patients with myasthenia gravis have reported improved muscle strength and reduced symptoms after treatment with Ipidacrine .
Application in Treatment of Vascular and Alzheimer’s Dementia
Ipidacrine is used in the treatment of mixed vascular and Alzheimer’s dementia .
Method of Application and Experimental Procedures
The drug is administered orally to patients suffering from dementia . The dosage and frequency of administration depend on the severity of the condition .
Results or Outcomes
Patients with dementia have reported improved cognitive function after treatment with Ipidacrine .
Application in Treatment of Ischemic Stroke
Ipidacrine is used in the treatment of cognitive disorders in the early rehabilitation period of ischemic stroke .
Method of Application and Experimental Procedures
The drug is administered orally to patients recovering from an ischemic stroke . The dosage and frequency of administration depend on the severity of the condition .
Results or Outcomes
Patients recovering from an ischemic stroke have reported improved cognitive function after treatment with Ipidacrine .
Future Directions
Future research could explore other primary alcohols, such as ethanol and propanol, which could also form solvates with ipidacrine hydrochloride . Additionally, further studies could use ipidacrine for the treatment of diabetic erectile dysfunction, particularly in non-responders to PDE5 inhibitors .
properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH.H2O/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;;/h1-7H2,(H2,13,14);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTIBNSPYUUNGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCC3=N2)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046734 | |
Record name | Ipidacrine hydrochloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ipidacrine hydrochloride hydrate | |
CAS RN |
118499-70-0 | |
Record name | Ipidacrine hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118499700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipidacrine hydrochloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline hydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IPIDACRINE HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV96AIK79Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.